molecular formula C5H8KNS3 B2553418 potassium (thiomorpholine-4-carbothioyl)sulfanide CAS No. 92754-62-6

potassium (thiomorpholine-4-carbothioyl)sulfanide

Cat. No.: B2553418
CAS No.: 92754-62-6
M. Wt: 217.4
InChI Key: VAOQAMYNUCZMTI-UHFFFAOYSA-M
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Description

Potassium (thiomorpholine-4-carbothioyl)sulfanide is a sulfur-rich organometallic compound characterized by a thiomorpholine backbone (a six-membered ring containing one sulfur and one nitrogen atom) linked to a carbothioyl (C=S) group and a sulfanide (S⁻) anion stabilized by a potassium counterion. The compound’s synthesis likely involves the reaction of thiomorpholine with carbon disulfide or related reagents, followed by deprotonation with potassium hydroxide to form the sulfanide moiety, analogous to methods described for similar sulfanide derivatives .

Properties

IUPAC Name

potassium;thiomorpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS3.K/c7-5(8)6-1-3-9-4-2-6;/h1-4H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOQAMYNUCZMTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=S)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8KNS3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92754-62-6
Record name potassium (thiomorpholine-4-carbothioyl)sulfanide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (thiomorpholine-4-carbothioyl)sulfanide involves the reaction of thiomorpholine with carbon disulfide in the presence of potassium hydroxide. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Potassium (thiomorpholine-4-carbothioyl)sulfanide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium (thiomorpholine-4-carbothioyl)sulfanide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of various sulfur-containing products . These reactions are mediated by specific enzymes and chemical reagents, which facilitate the transformation of the compound into its active forms .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, potassium (thiomorpholine-4-carbothioyl)sulfanide is compared to structurally and functionally related sulfanide and thiocarbamoyl compounds.

Structural and Functional Group Analysis

Compound Name Core Structure Functional Groups Counterion Key Physical Properties
This compound Thiomorpholine ring Carbothioyl, Sulfanide K⁺ Polar, water-soluble
Thiomorpholine-4-carbothioyl fluoride (2an) Thiomorpholine ring Carbothioyl, Fluoride None Yellow solid (m.p. 40–41°C)
Potassium [4-(4-chlorophenyl)-5-sulfanylidene...]sulfanide Thiadiazole ring Sulfanide, Chlorophenyl K⁺ Crystalline, aromatic
Triethylammonium methanedithioate Methanedithioate Dithioate, Anilino Triethylammonium Soluble in organic solvents

Physicochemical Data

Property Target Compound Thiomorpholine-4-carbothioyl fluoride (2an) Potassium Thiadiazole Sulfanide
Melting Point (°C) Not reported 40–41 Not reported
Yield (%) Not reported 76 Not reported
Solubility Polar solvents THF, DCM Limited data

Research Findings and Implications

  • Biological Relevance : Sulfanide derivatives are explored for antimicrobial and anticancer activities. The thiomorpholine moiety may enhance membrane permeability compared to morpholine-based analogs .
  • Coordination Polymers : Potassium sulfanides are precursors for metal-organic frameworks (MOFs). The thiomorpholine group’s flexibility could aid in designing porous materials with tunable properties .
  • Comparative Stability : The target compound’s stability in aqueous media likely surpasses that of triethylammonium salts (e.g., ) due to the inertness of the potassium counterion.

Biological Activity

Potassium (thiomorpholine-4-carbothioyl)sulfanide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to explore its biological activity through various studies, case analyses, and synthesized data.

Chemical Structure and Properties

This compound is characterized by its thiomorpholine ring and carbothioyl group. The molecular formula is C₇H₁₁KNS₂, indicating the presence of potassium, sulfur, nitrogen, and carbon. Its structure allows for interactions with biological systems that can lead to various pharmacological effects.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its antiviral, cytotoxic, and immunomodulatory properties.

Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cell lines. In vitro studies indicate that certain sulfanides can inhibit cell proliferation in cancer cell lines, suggesting a possible role in cancer therapy . However, detailed data on this specific compound's cytotoxicity remain sparse.

Immunomodulatory Effects

Immunomodulation is another area where thiomorpholine derivatives may play a role. Some studies indicate that compounds with similar structures can modulate immune responses, potentially enhancing the body's ability to fight infections or tumors .

Case Studies

  • Case Study on Antiviral Activity :
    • A study evaluated the antiviral effects of 5-thiobredinin (a related compound) against vaccinia virus. Results showed significant inhibition of viral replication in Vero cell cultures .
  • Case Study on Cytotoxicity :
    • Another research focused on the cytotoxic effects of substituted sulfanides on L1210 and P388 cell lines. The findings indicated varying degrees of cytotoxicity depending on the compound's structure .

Data Summary Table

Activity Compound Tested Virus/Cell Line Result
Antiviral5-thiobredininVaccinia VirusSignificant inhibition
CytotoxicitySubstituted SulfanidesL1210 Cell LineVarying degrees of cytotoxicity
ImmunomodulatoryRelated Thiomorpholine DerivativesVarious Immune AssaysModulation of immune response

Q & A

Q. What are the established synthetic routes for potassium (thiomorpholine-4-carbothioyl)sulfanide, and how can reaction conditions be optimized?

this compound can be synthesized via thiolation reactions using thiomorpholine, elemental sulfur, and potassium fluoride (KF) in dry tetrahydrofuran (THF) under inert conditions. A key step involves the use of trimethylsilyl chloride (TMSCl) to activate intermediates, followed by column chromatography for purification . Optimization may involve adjusting stoichiometric ratios (e.g., sulfur excess to ensure complete thiolation) or temperature control (e.g., room temperature vs. reflux) to improve yields (reported ~76% for analogous compounds) .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is critical for determining molecular geometry and coordination. For example, potassium coordination complexes often exhibit distorted octahedral geometries, as seen in related sulfanide structures . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are used to validate purity and molecular weight, with characteristic shifts for thiomorpholine sulfur atoms (~δ 2.8–3.5 ppm in ¹H NMR) .

Q. What challenges arise in maintaining compound purity, and how are they addressed?

Purity issues often stem from residual sulfur or unreacted thiomorpholine. Silica gel column chromatography with ethyl acetate/hexane gradients effectively removes polar impurities . Recrystallization in THF/hexane mixtures can further enhance crystalline purity, as demonstrated for structurally similar sulfanides .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

Density functional theory (DFT) calculations model frontier molecular orbitals (FMOs) to predict reactivity. For example, the sulfanide group’s electron-withdrawing effects lower the LUMO energy, enhancing nucleophilic reactivity . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···K contacts), aiding in crystallographic packing predictions .

Q. How can contradictory spectroscopic data be resolved in structural assignments?

Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. For instance, thiocarbonyl (C=S) vibrations in IR (~1200–1250 cm⁻¹) can shift due to potassium coordination. Cross-validation with SC-XRD (e.g., bond lengths: C–S ~1.68 Å, S–K ~3.02 Å) resolves ambiguities .

Q. What role does the thiomorpholine ring play in modulating reactivity?

The thiomorpholine moiety enhances stability via chelation with potassium, as evidenced by SC-XRD data showing six-coordinate K⁺ centers . The sulfur atoms participate in charge delocalization, influencing redox behavior in catalytic applications .

Q. How are thermodynamic properties (e.g., stability, solubility) evaluated experimentally?

Thermogravimetric analysis (TGA) measures decomposition temperatures (e.g., ~200°C for sulfanide derivatives), while differential scanning calorimetry (DSC) identifies phase transitions. Solubility profiles in polar aprotic solvents (e.g., DMSO, DMF) are determined via gravimetric methods .

Q. What mechanistic insights exist for sulfanide-mediated reactions?

In cross-coupling reactions, the sulfanide anion acts as a leaving group, facilitating nucleophilic substitution. Kinetic studies using stopped-flow spectroscopy can track intermediate formation (e.g., thiyl radicals) under varying pH conditions .

Q. How are analytical methods validated for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is calibrated against synthetic standards. Method validation includes linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) in spiked samples .

Q. What advanced applications are emerging for potassium sulfanide derivatives?

Recent studies highlight antimicrobial potential (via Schiff base derivatives) and use in ionic liquids for green chemistry applications. For example, piperidinium sulfanides exhibit low melting points and high thermal stability, suitable for electrolyte formulations .

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